4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
Description
Imidafenacin (CAS: 170105-16-5) is a muscarinic receptor antagonist developed for treating overactive bladder (OAB). Its structure features a 2-methylimidazole moiety attached to a 2,2-diphenylbutanamide backbone (Fig. 1). Clinically, it is administered at 0.1 mg twice daily, demonstrating high efficacy in reducing urinary urgency, frequency, and incontinence with fewer anticholinergic side effects compared to older therapies .
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-17-22-13-15-23(17)14-12-20(16-21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,13,15H,12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJZWQSRNCBNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433988 | |
| Record name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214777-43-2 | |
| Record name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reaction
The core synthetic step involves the substitution of the bromine atom in 4-bromo-2,2-diphenylbutanenitrile by the nitrogen atom of 2-methylimidazole. This reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) with a base to facilitate nucleophilic attack.
| Reagents | Solvent | Temperature (°C) | Time (hours) | Molar Ratio (2-methylimidazole : bromo compound) | Base | Yield (%) |
|---|---|---|---|---|---|---|
| 4-bromo-2,2-diphenylbutanenitrile + 2-methylimidazole | DMSO | 100 - 105 | 7 | 5:1 to 16:1 | Triethylamine or none | 73 - 77 |
| 4-bromo-2,2-diphenylbutanenitrile + 2-methylimidazole | DMF with triethylamine | 90 - 110 | 6 - 7 | 3:1 to 5:1 | Triethylamine | 73 - 77 |
- The reaction mixture is heated to 100-105 °C for 6-7 hours to ensure complete substitution.
- After reaction completion, the mixture is cooled, and organic solvents such as toluene are added for extraction and phase separation.
- The organic phase is washed with water to remove impurities and dried over anhydrous sodium sulfate.
Isolation and Purification
After the substitution reaction, the crude 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile is isolated as a brown oil. To obtain a purified product, several purification steps are employed:
- Distillation: Removal of solvents such as toluene under reduced pressure to concentrate the product.
- Recrystallization: The crude product is dissolved in dry acetone and water mixture, then seeded with the phosphate salt of the compound to induce crystallization.
- Salt Formation: Orthophosphoric acid is added dropwise to form the phosphate salt, which is filtered, washed, and dried to yield a crystalline solid with high purity (HPLC purity > 99.5%).
- Further Washing: The solid is suspended in 2-propanol, heated, and seeded again to improve crystal form and purity.
Hydrolysis to Amide and Further Transformations
In some processes, the nitrile group of this compound is hydrolyzed to the corresponding amide, which is an intermediate in the synthesis of imidafenacin.
- Hydrolysis is performed using 70% sulfuric acid at elevated temperatures (90-150 °C) for several hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After hydrolysis, the reaction mixture is neutralized with sodium carbonate to weakly alkaline pH.
- Extraction is done using mixed solvents such as dichloromethane and ethanol.
- The amide product is purified by recrystallization from ethanol or ethyl acetate to yield high purity amide with yields ranging from 75% to 87%.
Improved and Environmentally Friendly Methods
An improved method reported involves the reaction of 4-(2-methyl-imidazol-1-yl)-2,2-diphenylbutyronitrile or its phosphate salt with peroxide under mild conditions (40-60 °C) in the presence of methanol, ethanol, dimethyl sulfoxide, and alkali. This method offers:
- Higher yields.
- Avoidance of excessive acid-base usage.
- Simplicity and economic advantages.
- Environmentally friendly process conditions.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-bromo-2,2-diphenylbutanenitrile + 2-methylimidazole + base | 100 - 105 | 6 - 7 | 73 - 77 | Solvent: DMSO or DMF; base: triethylamine |
| Extraction and washing | Toluene/water phase separation, washing with water | Room temp | 0.5 | - | Removes impurities |
| Salt formation and crystallization | Orthophosphoric acid in acetone, seeding with phosphate salt | 40 - 45 | 1 - 5 | - | Produces phosphate salt crystals |
| Hydrolysis to amide | 70% sulfuric acid, heating, neutralization, extraction | 90 - 150 | Several | 75 - 87 | Monitored by TLC, purification by recrystallization |
| Improved peroxide method | Reaction with peroxide in MeOH/EtOH/DMSO + alkali | 40 - 60 | - | High | Environmentally friendly, high yield |
Research Findings and Analytical Data
- The 1H-NMR and 13C-NMR spectra confirm the structure of the compound, showing characteristic signals for the methyl group on the imidazole ring, methylene groups, and aromatic protons.
- HPLC purity of the final phosphate salt exceeds 99.5%, indicating high chemical purity suitable for pharmaceutical use.
- The melting points of recrystallized intermediates and final products are consistent with literature values, confirming product identity and purity.
- Karl Fischer titration shows low water content (~0.2%), demonstrating effective drying and stability of the crystalline salts.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
Introduction to 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
This compound, with the CAS number 214777-43-2, is a compound that has garnered attention in various scientific research domains due to its unique structural characteristics and potential applications. This article explores its applications, particularly in medicinal chemistry and material science, while providing comprehensive data tables and relevant case studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The imidazole ring is known for its ability to interact with biological systems, making it a valuable scaffold for developing new antibiotics or antifungal agents.
Anticancer Research
Studies have shown that derivatives of imidazole can inhibit cancer cell proliferation. For instance, the compound's structural features may facilitate interactions with specific biological targets related to cancer pathways.
Case Study:
A study published in Bioorganic & Medicinal Chemistry explored various imidazole derivatives and their cytotoxic effects on human cancer cell lines, highlighting the potential of such compounds in anticancer therapies .
Polymer Chemistry
The compound can serve as a building block for synthesizing advanced materials. Its unique functional groups allow it to participate in polymerization reactions, leading to the development of materials with specific properties such as enhanced thermal stability or electrical conductivity.
Pesticide Development
The imidazole moiety is often found in agrochemicals due to its effectiveness against pests and diseases. Research into the synthesis of new pesticides utilizing this compound could lead to more effective agricultural solutions.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| 4-(2-Methyl-1H-imidazol-1-yl)-... | Antimicrobial | |
| Imidazole Derivative A | Anticancer | Bioorganic & Medicinal Chem. |
| Imidazole Derivative B | Antifungal | Journal of Medicinal Chem. |
Table 2: Synthesis Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Substitution Reaction | Triethylamine in DMF | 77% |
| Polymerization | Varies by monomer | N/A |
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs in OAB Therapy
Oxybutynin (CAS: 5633-20-5)
- Structure: 4-Diethylaminobut-2-ynyl 2-cyclohexyl-2-phenylglycolate.
- Key differences: Contains a diethylamino group and ester linkage instead of imidazole and amide. Higher molecular weight (357.5 g/mol) .
- Pharmacological Profile :
Tolterodine
- Structure: 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol.
- Key differences: Substituted phenol group instead of imidazole. Higher lipophilicity, influencing CNS penetration.
- Pharmacological Profile :
- Moderate selectivity for bladder M3 receptors but still associated with dry mouth in 40% of patients.
Functional Group Impact on Bioactivity
Amide vs. Ester Linkages
- Imidafenacin’s amide group enhances metabolic stability compared to oxybutynin’s ester, which undergoes rapid hydrolysis, increasing side effects .
- Nitrile-containing analogs (e.g., bezitramide, CAS: N/A): Structure: 4-[4-(2-oxo-3-propanoyl-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]-2,2-diphenylbutanenitrile. The nitrile group in bezitramide enhances binding affinity to opioid receptors, making it a narcotic analgesic rather than an OAB therapy .
Imidazole Substitutions
Pharmacokinetic and Pharmacodynamic Profiles
Table 1: Comparative Pharmacological Data
| Compound | Indication | Selectivity (M3/M2) | Half-life (h) | Common Side Effects |
|---|---|---|---|---|
| Imidafenacin | OAB | 13:1 | 6–8 | Dry mouth (8%) |
| Oxybutynin | OAB | 1:1 | 2–3 | Dry mouth (70%) |
| Bezitramide | Narcotic analgesia | N/A (opioid agonist) | 12–24 | Respiratory depression |
- Imidafenacin’s 13:1 M3/M2 selectivity minimizes cardiac (M2) side effects, while oxybutynin’s non-selectivity increases systemic toxicity .
Related Compounds and Metabolites
Imidafenacin’s synthesis and degradation pathways produce several derivatives ():
4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid (CAS: 174266-18-3): Carboxylic acid metabolite with reduced receptor affinity.
N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamide (CAS: 503598-17-2):
- Inactive impurity formed during hydrolysis.
Biological Activity
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 321.40 g/mol
- CAS Number : 174266-18-3
Research indicates that the imidazole ring present in the compound plays a crucial role in its biological activity. Imidazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The specific interactions of this compound with biological macromolecules have been studied in various contexts:
- Antioxidant Activity : Compounds with imidazole rings have shown promising antioxidant properties. For instance, studies utilizing the Oxygen Radical Absorbance Capacity (ORAC) assay demonstrated that certain imidazole derivatives exhibit significant free radical scavenging activity .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, xanthine oxidase inhibition has been linked to the management of conditions such as gout and hyperuricemia .
Biological Activity Data
Case Studies
Several studies have highlighted the biological implications of this compound:
-
Study on Antioxidant Properties :
- A recent study evaluated the antioxidant capacity of imidazole derivatives, including this compound, using various assays. Results indicated a strong correlation between structural features and antioxidant efficacy, suggesting potential therapeutic applications in oxidative stress-related disorders .
- Inhibition of Xanthine Oxidase :
- Clinical Trials :
Q & A
Q. What are the recommended synthetic routes for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this nitrile derivative can be approached via multi-step organic reactions. A plausible route involves:
- Step 1 : Coupling of 2-methylimidazole with a diphenyl-substituted alkyl halide (e.g., 2,2-diphenyl-4-bromobutanenitrile) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the imidazole moiety.
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Optimization : Reaction temperature (60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios (1:1.2 imidazole:alkyl halide) are critical for yield (>70%). Monitor progress using TLC and confirm purity via HPLC (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., imidazole protons at δ 6.8–7.2 ppm; aromatic diphenyl protons at δ 7.3–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ expected for C₂₀H₁₈N₃: 300.1501).
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities. Compare retention times with synthetic standards .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's receptor binding affinity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Refine docking models using force fields (e.g., CHARMM) to account for flexible receptor conformations.
- Experimental Validation : Perform competitive binding assays (e.g., radioligand displacement for muscarinic receptors, as seen in imidafenacin studies ) to compare IC₅₀ values with computational predictions.
- Crystallography : If crystallizable, use SHELX software for structure refinement to resolve steric/electronic mismatches.
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in in vitro models?
- Methodological Answer :
- Hepatocyte Incubations : Use primary human hepatocytes or microsomal fractions (CYP450 enzymes) with LC-MS/MS to identify phase I/II metabolites.
- Isotope Labeling : Synthesize a deuterated analog to track metabolic cleavage sites (e.g., nitrile group hydrolysis).
- Kinetic Analysis : Measure metabolite formation rates under varied pH and cofactor conditions (NADPH for oxidation) .
Q. What experimental approaches are recommended to investigate the compound's potential off-target effects in cellular assays?
- Methodological Answer :
- Selectivity Panels : Screen against a panel of GPCRs, kinases, and ion channels (e.g., Eurofins Cerep panels) to identify off-target interactions.
- High-Content Screening (HCS) : Use fluorescent probes in live-cell imaging to assess cytotoxicity, mitochondrial membrane potential, or calcium flux.
- Transcriptomics : RNA-seq or qPCR arrays to detect changes in pathways unrelated to the primary target (e.g., inflammation or stress responses) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity between structurally similar imidazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing nitrile with amide, as in imidafenacin ) and compare activity profiles.
- Free Energy Calculations : Use MM/PBSA or MM/GBSA to quantify binding energy differences caused by minor structural variations.
- Crystallographic Overlays : Align X-ray structures of analogs to identify steric clashes or hydrogen-bonding variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
